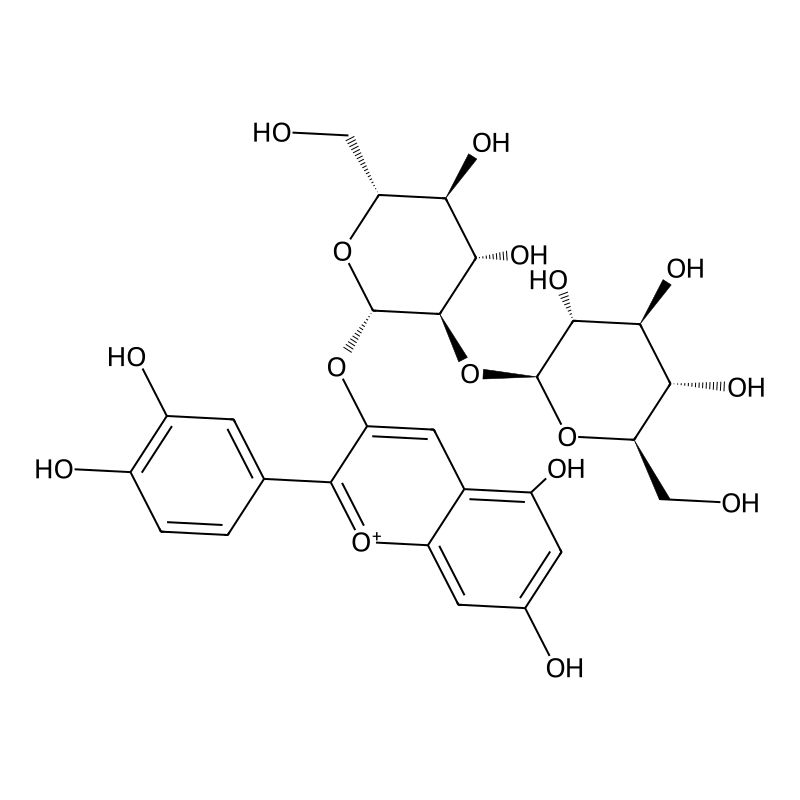

Cyanidin 3-O-sophoroside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Sources of Cyanidin 3-O-sophoroside

Cyanidin 3-O-sophoroside is a naturally occurring anthocyanin found in various fruits, vegetables, and flowers, including berries, grapes, and apples []. It is particularly abundant in the roots of Sophora flavescens, a plant traditionally used in Chinese medicine [].

Potential Health Benefits

Several studies have investigated the potential health benefits of Cyanidin 3-O-sophoroside. These studies suggest that it may possess various properties, including:

- Antioxidant activity: Cyanidin 3-O-sophoroside exhibits potent free radical scavenging activity, potentially protecting cells from oxidative damage linked to chronic diseases [, ].

- Anti-inflammatory effects: Studies suggest that Cyanidin 3-O-sophoroside may reduce inflammation by inhibiting the production of inflammatory mediators [].

- Neuroprotective properties: Research indicates that Cyanidin 3-O-sophoroside may protect brain cells from damage and improve cognitive function.

Cyanidin 3-O-sophoroside is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many fruits and flowers. This compound is specifically derived from the glycosylation of cyanidin, where a sophorose sugar molecule is attached to the hydroxyl group at the 3-position of the cyanidin structure. The empirical formula for cyanidin 3-O-sophoroside is C27H31O16, and it has a CAS number of 38820-68-7. This compound is often extracted from various plant sources, including Hibiscus rosa-sinensis, and is noted for its vibrant color and potential health benefits due to its antioxidant properties .

- Degradation Reactions: Under acidic or alkaline conditions, cyanidin 3-O-sophoroside can degrade, leading to the formation of different colored products. For instance, exposure to heat or light can cause structural changes that result in color fading or shifts in hue .

- Complex Formation: Cyanidin 3-O-sophoroside can form complexes with metal ions, which may enhance its stability and color intensity in food products .

- Oxidation: This compound is susceptible to oxidation, which can lead to the loss of color and bioactivity. The presence of antioxidants can mitigate these effects .

Cyanidin 3-O-sophoroside exhibits several biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, potentially reducing oxidative stress in cells .

- Anti-inflammatory Effects: Research indicates that this compound may inhibit inflammatory pathways, thus contributing to its protective effects against chronic diseases .

- Antimicrobial Activity: Some studies suggest that cyanidin 3-O-sophoroside possesses antimicrobial properties against certain pathogens, making it a candidate for natural preservatives in food systems .

Cyanidin 3-O-sophoroside can be synthesized through several methods:

- Extraction from Natural Sources: The most common method involves extracting the pigment from plants such as Hibiscus rosa-sinensis using solvents like ethanol or methanol. This process typically includes:

- Maceration: Soaking plant materials in solvent.

- Filtration and Concentration: Removing solid residues and concentrating the extract under reduced pressure.

- Chemical Synthesis: Laboratory synthesis methods may involve glycosylation reactions where cyanidin is reacted with sophorose under specific conditions using catalysts or enzymes to facilitate the attachment of the sugar moiety.

- Biotechnological Approaches: Recent advances have explored using microbial fermentation processes to produce anthocyanins, including cyanidin 3-O-sophoroside, by engineering specific strains capable of producing these compounds from simple sugars .

Cyanidin 3-O-sophoroside has various applications across different fields:

- Food Industry: Used as a natural colorant due to its vibrant hue and stability under certain conditions. It serves as an alternative to synthetic dyes.

- Pharmaceuticals: Explored for its potential health benefits, including anti-cancer properties and cardiovascular health support.

- Cosmetics: Incorporated into skincare products for its antioxidant properties and ability to improve skin appearance through pigmentation .

Cyanidin 3-O-sophoroside shares structural similarities with other anthocyanins. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Cyanidin 3-O-glucoside | Similar backbone | More stable under acidic conditions |

| Malvidin 3-O-glucoside | Similar backbone | Exhibits different color properties |

| Peonidin 3-O-glucoside | Similar backbone | Higher antioxidant activity |

| Delphinidin 3-O-glucoside | Similar backbone | Different absorption maxima in UV-visible range |

Cyanidin 3-O-sophoroside is unique due to its specific glycosylation pattern with sophorose, which influences its solubility, stability, and biological activity compared to other anthocyanins. Its distinct properties make it particularly valuable in both food applications and health-related research .